molecular formula 384.48 B608513 LEI105 CAS No. 1800327-36-9

LEI105

Cat. No.: B608513
CAS No.: 1800327-36-9
M. Wt: 0.0
InChI Key: XDHONXIOZAUYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LEI105 is a synthetic organic compound known for its potent, highly selective, and reversible inhibition of diacylglycerol lipase alpha and diacylglycerol lipase beta. These enzymes are crucial in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol, which plays a significant role in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LEI105 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

LEI105 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

LEI105 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the inhibition of diacylglycerol lipase enzymes.

    Biology: Helps in understanding the role of diacylglycerol lipase in cellular processes.

    Medicine: Potential therapeutic applications in conditions where modulation of endocannabinoid levels is beneficial.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

LEI105 exerts its effects by selectively inhibiting diacylglycerol lipase alpha and diacylglycerol lipase beta. These enzymes are involved in the production of 2-arachidonoylglycerol, a key endocannabinoid. By inhibiting these enzymes, this compound modulates the levels of 2-arachidonoylglycerol, affecting various physiological processes. The inhibition is reversible, allowing for controlled modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LEI105

This compound stands out due to its high selectivity and reversible inhibition of both diacylglycerol lipase alpha and diacylglycerol lipase beta. This makes it a valuable tool for studying the specific roles of these enzymes in various biological processes .

Properties

CAS No.

1800327-36-9

Molecular Formula

384.48

Molecular Weight

0.0

IUPAC Name

1-[6-(4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one

InChI

InChI=1S/C25H24N2O2/c1-18-12-14-20(15-13-18)21-16-23-24(26-17-21)27-25(29-23)22(28)11-7-3-6-10-19-8-4-2-5-9-19/h2,4-5,8-9,12-17H,3,6-7,10-11H2,1H3

InChI Key

XDHONXIOZAUYDB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC3=C(N=C2)N=C(O3)C(=O)CCCCCC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LEI105;  LEI-105;  LEI 105; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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